2-[(4-Phenylphenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of 4-phenylstyrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Cyclization of Halohydrins: Another method includes the cyclization of 2-halo-1-(4-phenylphenyl)ethanol in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production often employs the epoxidation route due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: 2-[(4-Phenylphenyl)methyl]oxirane can undergo oxidation reactions to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with nucleophiles like ammonia, ethanol, or thiophenol.
Major Products:
Diols: Formed from oxidation.
Alcohols: Formed from reduction.
Substituted Products: Formed from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-[(4-Phenylphenyl)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its reactive oxirane ring.
Industry: Utilized in the production of polymers and resins, especially in the field of advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Phenylphenyl)methyl]oxirane primarily involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylphenyl)oxirane: Similar structure but with a methyl group instead of a phenyl group.
2-(4-Phenoxyphenyl)oxirane: Contains an ether linkage instead of a direct phenyl-phenyl bond.
Uniqueness: 2-[(4-Phenylphenyl)methyl]oxirane is unique due to its biphenyl structure, which imparts distinct chemical properties and reactivity compared to other oxiranes. This uniqueness makes it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
23703-14-2 |
---|---|
Molekularformel |
C15H14O |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
2-[(4-phenylphenyl)methyl]oxirane |
InChI |
InChI=1S/C15H14O/c1-2-4-13(5-3-1)14-8-6-12(7-9-14)10-15-11-16-15/h1-9,15H,10-11H2 |
InChI-Schlüssel |
RDLOKKQTHFQLMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.